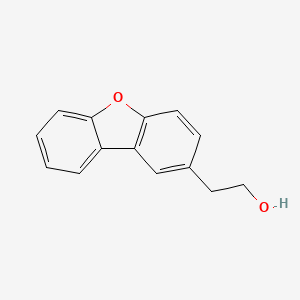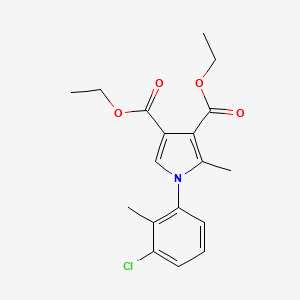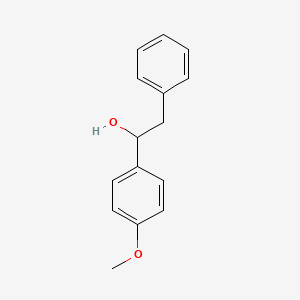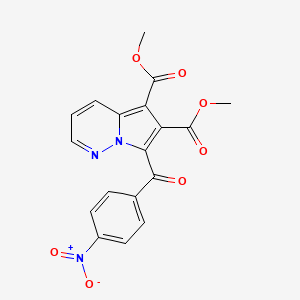
Dibenzofuran-2-ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibenzofuran-2-ethanol is an organic compound that belongs to the class of benzofuran derivatives. . This compound, specifically, is characterized by the presence of a hydroxyl group attached to the second carbon of the dibenzofuran ring system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing dibenzofurans is through the cyclization of diarylether derivatives . This process often involves the use of palladium or copper catalysis to form the C–O bond of the furan ring .
Industrial Production Methods
Industrial production of dibenzofuran-2-ethanol may involve similar synthetic routes but on a larger scale. The use of robust catalytic systems and optimized reaction conditions ensures high yield and purity of the final product. Industrial methods may also incorporate continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Dibenzofuran-2-ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form dibenzofuran-2-ethane.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Formation of dibenzofuran-2-one.
Reduction: Formation of dibenzofuran-2-ethane.
Substitution: Formation of various substituted dibenzofuran derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Dibenzofuran-2-ethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of polymers and other industrial materials.
Mécanisme D'action
The mechanism of action of dibenzofuran-2-ethanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic ring system can participate in π-π interactions with other aromatic compounds, affecting their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzofuran: Lacks the additional benzene ring and hydroxyl group.
Dibenzofuran: Lacks the hydroxyl group at the second carbon.
Benzothiophene: Contains a sulfur atom instead of an oxygen atom in the furan ring.
Uniqueness
Dibenzofuran-2-ethanol is unique due to the presence of both the dibenzofuran ring system and the hydroxyl group at the second carbon. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C14H12O2 |
|---|---|
Poids moléculaire |
212.24 g/mol |
Nom IUPAC |
2-dibenzofuran-2-ylethanol |
InChI |
InChI=1S/C14H12O2/c15-8-7-10-5-6-14-12(9-10)11-3-1-2-4-13(11)16-14/h1-6,9,15H,7-8H2 |
Clé InChI |
WPZHNNYFWNCMQM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Diethyl 9,14-diazatricyclo[6.3.2.1~2,7~]tetradeca-3,5,10,12-tetraene-9,14-dicarboxylate](/img/structure/B11954253.png)


![[Phenoxy(diphenyl)methyl]benzene](/img/structure/B11954270.png)
![2-[(3-Methoxypropyl)amino]-4-oxo-4-(4-phenoxyanilino)butanoic acid](/img/structure/B11954277.png)






